Second-Harmonic Generation Efficiency: 3CAMC vs. Urea and a Thiophenyl Chalcone
The SHG efficiency of 3CAMC, measured using the modified Kurtz-Perry powder test, is 7 times higher than that of the standard urea [1]. For context, a thiophenyl-based chalcone analog, 3C5B2SC, which also crystallizes in a non-centrosymmetric space group, exhibits an SHG intensity only 1.7 times higher than urea under comparable conditions [2]. This demonstrates 3CAMC's superior frequency conversion capability relative to both the inorganic standard and a competing organic chalcone.
| Evidence Dimension | Second-Harmonic Generation (SHG) Efficiency (relative to urea) |
|---|---|
| Target Compound Data | 7 times the SHG efficiency of urea |
| Comparator Or Baseline | Urea (standard baseline) and 3C5B2SC chalcone (1.7 times urea) |
| Quantified Difference | +4.3 times relative to the 3C5B2SC chalcone analog |
| Conditions | Modified Kurtz-Perry powder test at 1064 nm with nanosecond laser pulses for 3CAMC; powder SHG measurement for 3C5B2SC. |
Why This Matters
For procurement in photonic device research, a higher SHG efficiency directly translates to a stronger signal and better performance in frequency conversion, making 3CAMC a far more effective candidate than its analog.
- [1] Ekbote, A., Patil, P. S., Maidur, S. R., Chia, T. S., & Quah, C. K. (2017). Structure and nonlinear optical properties of (E)-1-(4-aminophenyl)-3-(3-chlorophenyl) prop-2-en-1-one: A promising new D-π-A-π-D type chalcone derivative crystal for nonlinear optical devices. Journal of Molecular Structure, 1129, 239-247. View Source
- [2] Nair, R. S., et al. (2020). Crystal structure, linear and nonlinear optical properties of three thiophenyl chalcone derivatives: A combined experimental and computational study. Optical Materials, 110, 110462. View Source
